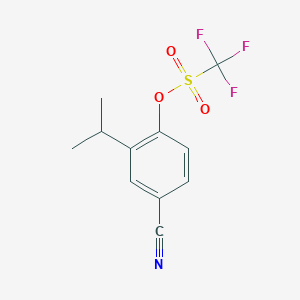

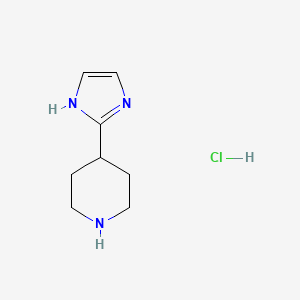

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate, is a complex molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, structures, and properties, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of Ethyl 3-Formyl-4,5-dihydrofuran-2-carboxylate, a 1,4-dicarbonyl scaffold, was achieved through rearrangement and applied to the synthesis of pyridazines, yielding up to 70% of the desired products . Similarly, the synthesis of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate involved a one-pot tandem Knoevenagel-cyclocondensation, showcasing the efficiency of such methods in constructing complex heterocycles .

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and potential applications of a compound. For example, the crystal structure of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was elucidated using X-ray structure analysis, revealing a triclinic space group and specific conformational details . This type of analysis is essential for predicting how similar compounds, such as the one of interest, might interact with biological targets or other molecules.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is often explored through their participation in various chemical reactions. For instance, Ethyl 1-aminotetrazole-5-carboxylate underwent reactions with hydrazine hydrate and carbon disulfide to yield different heterocyclic structures, demonstrating the versatility of such compounds in chemical synthesis . These reactions provide a basis for understanding how the compound of interest might be modified or used in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structures. For example, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by various analytical techniques, including FT-IR, TGA, DTA, and UV-Visible spectroscopy, providing a comprehensive profile of its stability and electronic properties . These characterizations are important for predicting the behavior of similar compounds under different conditions.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Study

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate and its derivatives have been synthesized and explored for their antimicrobial properties. For instance, Patel & Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones with antimicrobial potential from a similar lead molecule (Patel & Patel, 2010).

Synthesis of Pyrimidine Derivatives

Farag, Kheder, & Mabkhot (2008) reported on the synthesis of new pyrimidine derivatives using a related compound, demonstrating the compound's utility in developing pyrido[1,2-f]pyrimidine and other derivatives with antimicrobial evaluation (Farag, Kheder, & Mabkhot, 2008).

Microwave-assisted Synthesis for Biological Activities

Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas (2013) utilized a similar ethyl piperazine-1-carboxylate for microwave-assisted synthesis of hybrid molecules, investigating their antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Characterization and Crystal Structure

Sapnakumari, Narayana, Divya, Singh, Anthal, & Gupta (2014) synthesized and characterized Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, providing insights into the crystal structure of related compounds (Sapnakumari et al., 2014).

Synthesis and Antitubercular Activity

Trivedi, Bhuva, Dholariya, Dodiya, Kataria, & Shah (2010) synthesized a library of dihydropyrimidines, evaluating their antitubercular activity, highlighting the therapeutic potential of related compounds (Trivedi et al., 2010).

Herbicide Synthesis

Fan, Yu, Fu, Liu, He, & Zhu (2015) developed an improved synthetic method for the herbicide carfentrazone-ethyl, using a route that involves related compounds, demonstrating the compound's utility in agricultural chemistry (Fan et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c1-2-31-23(30)22-20(16-21(29)28(25-22)19-10-8-17(24)9-11-19)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAVDVAQNPHXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2514494.png)

![2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2514498.png)

![methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2514503.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2514507.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2514509.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea](/img/structure/B2514510.png)

![N-cyclopentyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514513.png)